molecular formula C14H11Cl2FN2O2 B4640945 N-(4-chloro-2-fluorophenyl)-N'-(5-chloro-2-methoxyphenyl)urea

N-(4-chloro-2-fluorophenyl)-N'-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B4640945
M. Wt: 329.2 g/mol
InChI Key: ATFZEPXEBSOQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-N’-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two aromatic rings substituted with chlorine, fluorine, and methoxy groups, connected by a urea linkage

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN2O2/c1-21-13-5-3-9(16)7-12(13)19-14(20)18-11-4-2-8(15)6-10(11)17/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFZEPXEBSOQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-N’-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 5-chloro-2-methoxyaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of N-(4-chloro-2-fluorophenyl)-N’-(5-chloro-2-methoxyphenyl)urea may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-N’-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents like nitro, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-N’-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(5-chlorophenyl)urea
  • N-(4-fluorophenyl)-N’-(5-methoxyphenyl)urea
  • N-(4-chloro-2-fluorophenyl)-N’-(5-methoxyphenyl)urea

Uniqueness

N-(4-chloro-2-fluorophenyl)-N’-(5-chloro-2-methoxyphenyl)urea is unique due to the specific combination of substituents on the aromatic rings, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with a methoxy group, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-fluorophenyl)-N'-(5-chloro-2-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-fluorophenyl)-N'-(5-chloro-2-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.